molecular formula C10H11ClO4 B1364945 5-chloro-2-(2-methoxyethoxy)benzoic Acid CAS No. 62176-27-6

5-chloro-2-(2-methoxyethoxy)benzoic Acid

Cat. No. B1364945
CAS RN: 62176-27-6
M. Wt: 230.64 g/mol
InChI Key: WQDOHODYKAZYCW-UHFFFAOYSA-N
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Description

5-chloro-2-(2-methoxyethoxy)benzoic Acid, also known as C10H11ClO4, is a chemical compound . It has been used in the synthesis of 5-chloro-2-methoxybenzoates of La (III), Ga (III), and Lu (III) .


Molecular Structure Analysis

The molecular structure of 5-chloro-2-(2-methoxyethoxy)benzoic Acid consists of a benzoic acid core with a chlorine atom and a methoxyethoxy group attached to the benzene ring . The exact mass of the molecule is 186.0083718 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving 5-chloro-2-(2-methoxyethoxy)benzoic Acid are not available, it’s known that benzoic acid derivatives can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

5-chloro-2-(2-methoxyethoxy)benzoic Acid is a white to off-white crystalline powder . It has a molecular weight of 186.59 g/mol, and its melting point is between 98-100 °C .

Scientific Research Applications

Biomedical Industry: Degradable Polymers

5-chloro-2-(2-methoxyethoxy)benzoic Acid: is utilized in the synthesis of degradable polymers, particularly polyphosphazenes. These polymers are gaining attention for their potential in biomedical applications due to their controlled degradation rates. The chloro groups in the compound can be replaced with nucleophiles to achieve the desired degradability, which is crucial for applications like drug delivery systems .

Antibacterial Applications

The synthesized polyphosphazenes, which incorporate the 5-chloro-2-(2-methoxyethoxy)benzoic Acid moiety, have shown promising results in inhibiting the growth of bacteria such as methicillin-resistant Staphylococcus aureus . This opens up possibilities for the compound’s use in developing new antibacterial materials and coatings .

Hydrolytic Degradation Modeling

In scientific research, understanding the degradation behavior of materials is vital. 5-chloro-2-(2-methoxyethoxy)benzoic Acid -based polymers have been studied for their hydrolytic degradation patterns. Mathematical modeling of this process helps in predicting the lifespan and stability of materials in various environmental conditions .

Molecular Weight Control in Polymer Synthesis

The compound plays a role in the synthesis of polymers with controlled molecular weight. This is particularly important in the creation of polymers for specific functions, where the molecular weight can influence the material’s physical properties, such as viscosity and tensile strength .

Liquid Crystal Formation

Due to the unique structure of 5-chloro-2-(2-methoxyethoxy)benzoic Acid , it can be used to create polymers that exhibit liquid crystal properties. These materials have applications in display technologies, such as LCD screens, and in other areas where controlled light transmission is required .

Electrical Conductivity Enhancement

The compound’s structure allows for the synthesis of polymers that can conduct electricity. This property is highly sought after in the creation of materials for electronic devices, sensors, and other applications where electrical conductivity is essential .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

properties

IUPAC Name

5-chloro-2-(2-methoxyethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4/c1-14-4-5-15-9-3-2-7(11)6-8(9)10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDOHODYKAZYCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400305
Record name 5-chloro-2-(2-methoxyethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-(2-methoxyethoxy)benzoic Acid

CAS RN

62176-27-6
Record name 5-chloro-2-(2-methoxyethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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